Methyl 5-(3,5-dihydroxyphenyl)pentanoate
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Overview
Description
Methyl 5-(3,5-dihydroxyphenyl)pentanoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.253 g/mol. This compound is a derivative of phenylacetic acid and is characterized by the presence of hydroxyl groups on the phenyl ring, making it a phenolic compound.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dihydroxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation. The resulting 3,5-dihydroxybenzoic acid is then esterified with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in 3,5-dihydroxybenzaldehyde can be oxidized to a carboxylic acid.
Esterification: The carboxylic acid is then esterified with methanol to form the ester.
Reduction: Reduction reactions can be performed to convert the ester back to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Oxidation: 3,5-Dihydroxybenzoic acid.
Esterification: this compound.
Reduction: 3,5-Dihydroxybenzyl alcohol or 3,5-dihydroxybenzaldehyde.
Scientific Research Applications
Methyl 5-(3,5-dihydroxyphenyl)pentanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound's phenolic structure makes it useful in studying antioxidant properties and enzyme inhibition.
Industry: It is used in the production of fragrances and flavoring agents due to its phenolic nature.
Mechanism of Action
The mechanism by which Methyl 5-(3,5-dihydroxyphenyl)pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with these targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetic acid
Flavonoids
Methyl 3,5-dihydroxyphenylacetate
3,5-Dihydroxybenzaldehyde
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Properties
CAS No. |
71186-11-3 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 5-(3,5-dihydroxyphenyl)pentanoate |
InChI |
InChI=1S/C12H16O4/c1-16-12(15)5-3-2-4-9-6-10(13)8-11(14)7-9/h6-8,13-14H,2-5H2,1H3 |
InChI Key |
DJYFPGPIJHKWEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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